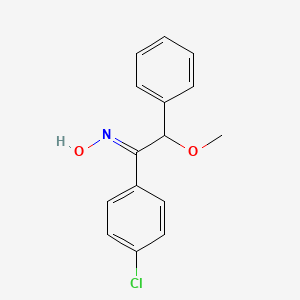
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic substituents. This particular compound features a 4-chlorophenyl group, a methoxy group, and a phenyl group attached to an ethanone oxime core. Oximes are known for their diverse applications in medicinal chemistry, organic synthesis, and as intermediates in the production of various pharmaceuticals .
Mécanisme D'action
Target of Action
Oximes in general are known to interact with various enzymes and receptors in the body .
Mode of Action
Oximes, such as 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime, are typically generated by the reaction of hydroxylamine with aldehydes or ketones . The nitrogen atom in the oxime acts as a nucleophile, reacting with the partially positive carbon atom in the carbonyl group . This reaction forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes is known to involve the reaction of hydroxylamine with aldehydes or ketones .
Pharmacokinetics
Oximes in general are known to be poorly soluble in water , which could impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The formation of oximes from aldehydes or ketones is a well-known reaction in organic chemistry .
Action Environment
The action of this compound, like other oximes, can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of formation of oximes . Additionally, the presence of other reactive species can also influence the reaction .
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime typically involves the reaction of the corresponding ketone with hydroxylamine hydrochloride. The general procedure is as follows:
Starting Material: The synthesis begins with 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone.
Reaction with Hydroxylamine Hydrochloride: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in an ethanol-water mixture.
Reflux: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the ketone to the oxime.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime undergoes various chemical reactions, including:
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or hydrogenation over a metal catalyst.
Hydrolysis: Acidic or basic hydrolysis of the oxime yields the original ketone and hydroxylamine.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those with potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this oxime to study enzyme inhibition, particularly acetylcholinesterase inhibition, which is relevant in the treatment of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime can be compared with other oxime compounds:
Pralidoxime: Used as an antidote for organophosphate poisoning, pralidoxime has a similar oxime functional group but differs in its overall structure and specific applications.
Propriétés
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15(12-5-3-2-4-6-12)14(17-18)11-7-9-13(16)10-8-11/h2-10,15,18H,1H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGKMUIRGDAEF-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=NO)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1)/C(=N/O)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323982 | |
| Record name | (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74613-68-6 | |
| Record name | (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)

![(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B3038031.png)
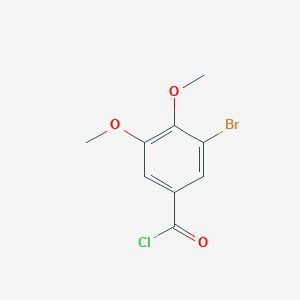
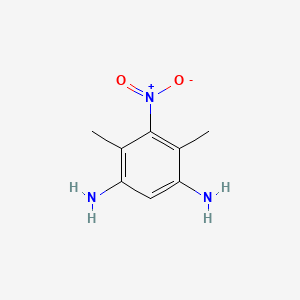


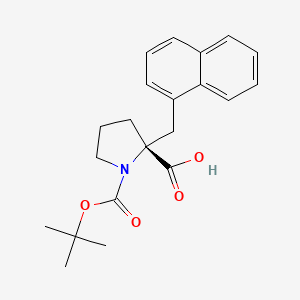

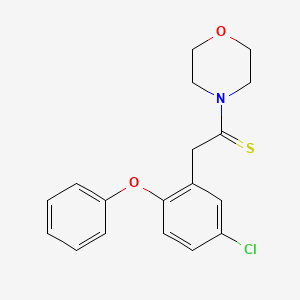
![2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B3038044.png)
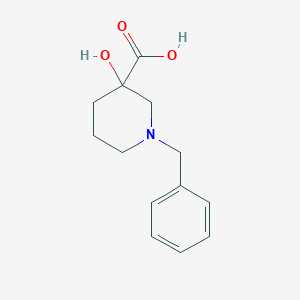

![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)
